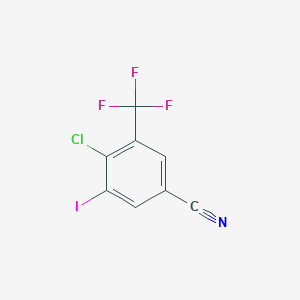

4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile

CAS No.: 62584-28-5

Cat. No.: VC18270584

Molecular Formula: C8H2ClF3IN

Molecular Weight: 331.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62584-28-5 |

|---|---|

| Molecular Formula | C8H2ClF3IN |

| Molecular Weight | 331.46 g/mol |

| IUPAC Name | 4-chloro-3-iodo-5-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C8H2ClF3IN/c9-7-5(8(10,11)12)1-4(3-14)2-6(7)13/h1-2H |

| Standard InChI Key | WKKIELWEPGRLHF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)Cl)I)C#N |

Introduction

4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile is an organic compound with a molecular formula of C₈H₂ClF₃IN and a molecular weight of approximately 331.46 g/mol . This compound is characterized by its unique structure, which includes a chlorine atom, an iodine atom, a trifluoromethyl group, and a nitrile group attached to a benzene ring. The presence of these functional groups significantly influences its chemical properties and reactivity.

Synthesis

The synthesis of 4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. These methods often require specific catalysts and reaction conditions to optimize yields and selectivity. Common synthetic routes include halogenation reactions followed by the introduction of the trifluoromethyl group, which can be achieved through various fluorination techniques.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-Chloro-3-iodo-5-(trifluoromethyl)benzonitrile | Chlorine, iodine, trifluoromethyl | High reactivity due to halogenation |

| 4-Iodo-3,5-bis(trifluoromethyl)benzonitrile | Iodine, two trifluoromethyl groups | Enhanced stability and reactivity |

| 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | Chlorine, two trifluoromethyl groups | Induces oxidative stress in certain cell types |

These compounds share similarities in their fluorination and halogenation but differ in their specific substitution patterns, which affect their chemical properties and biological interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume